molecular formula C15H15FN4O B2970805 N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2415514-26-8

N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B2970805
CAS No.: 2415514-26-8
M. Wt: 286.31
InChI Key: IWFUFIXOFHVAGH-UHFFFAOYSA-N
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Description

N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropyl group, a fluoropyrimidine moiety, and an acetamide group, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. This is followed by the introduction of the cyclopropyl group and the subsequent coupling with the amino phenyl acetamide. Common synthetic methods include:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.

    Fluorination: Incorporation of the fluorine atom into the pyrimidine ring.

    Coupling Reaction: Using reagents like palladium catalysts to couple the amino phenyl group with the fluoropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide
  • N-{4-[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl}acetamide

Uniqueness

N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide stands out due to its unique combination of a cyclopropyl group and a fluoropyrimidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-9(21)19-11-4-6-12(7-5-11)20-15-13(16)14(10-2-3-10)17-8-18-15/h4-8,10H,2-3H2,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFUFIXOFHVAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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